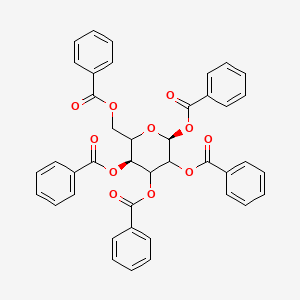

1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[(3S,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32?,33-,34?,35?,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMLNFZFGSWQR-OOHBYFQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside, a crucial intermediate in carbohydrate chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The benzoylation of monosaccharides is a fundamental protection strategy in carbohydrate chemistry, enabling regioselective modifications and the synthesis of complex glycans and carbohydrate-based therapeutics. This compound is a fully protected derivative of D-galactose, where all hydroxyl groups are masked by benzoyl esters. This protection enhances the solubility of the sugar in organic solvents and allows for specific chemical transformations at other positions if one or more benzoyl groups are selectively removed. The synthesis of this compound, however, can be challenging due to the potential for the formation of a mixture of partially benzoylated products and different anomers. This guide outlines a reliable protocol for its preparation.

General Reaction Scheme

The synthesis of this compound is typically achieved through the exhaustive benzoylation of D-galactose using benzoyl chloride in the presence of a base, most commonly pyridine. The reaction proceeds via the nucleophilic attack of the hydroxyl groups of galactose on the electrophilic carbonyl carbon of benzoyl chloride.

Experimental Protocol

This protocol is a synthesis of methodologies described in the scientific literature.

Materials:

-

D-galactose

-

Pyridine, anhydrous

-

Benzoyl chloride

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve D-galactose in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.

-

Addition of Benzoyl Chloride: While stirring, add benzoyl chloride dropwise to the cooled solution using a dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours) until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Quench the reaction by slowly adding cold water or ice.

-

Extract the mixture with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl solution (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

-

Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its identity and purity.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound, compiled from various sources. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| D-galactose | 1.0 equivalent | General Protocol |

| Benzoyl chloride | > 5.0 equivalents | [1][2] |

| Pyridine | Sufficient to dissolve D-galactose and act as a base | [1] |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | [1] |

| Reaction Time | 12 - 24 hours | General Protocol |

| Product | ||

| Yield | Variable; can be challenging to obtain high yields of the single per-benzoylated product due to the formation of mixtures.[3] | [3] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

While this document focuses on a synthetic protocol, the resulting protected carbohydrate can be a key building block in the synthesis of molecules that interact with biological signaling pathways. For instance, modified galactosides are often used to study lectin binding and cellular recognition processes. The logical relationship in this context is the dependency of further biological studies on the successful synthesis of the foundational molecule.

Caption: Logical flow from synthesis to biological application.

Conclusion

The synthesis of this compound is a critical step for the advancement of glycochemistry and the development of novel therapeutics. While the procedure is straightforward in principle, careful control of reaction conditions and rigorous purification are essential for obtaining the desired product in high purity. The protocol and data presented in this guide are intended to provide a solid foundation for researchers undertaking this synthesis.

References

An In-Depth Technical Guide to 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside

This technical guide provides a comprehensive overview of 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside (CAS Number: 3006-48-2), a fully protected derivative of D-galactose. This document is intended for researchers, scientists, and professionals in the fields of carbohydrate chemistry, drug discovery, and organic synthesis. It details the compound's chemical properties, synthetic approaches, and its significant role as a versatile intermediate in the synthesis of complex oligosaccharides and glycoconjugates.

Chemical and Physical Properties

This compound is a white solid that is highly soluble in many organic solvents, a characteristic imparted by the five benzoyl protecting groups. These groups render the molecule stable under a variety of reaction conditions, making it an excellent building block in multi-step synthetic pathways.

| Property | Value | Source |

| CAS Number | 3006-48-2 | [1] |

| Molecular Formula | C₄₁H₃₂O₁₁ | [1] |

| Molecular Weight | 700.69 g/mol | [1] |

| Appearance | White Crystalline Solid | [2] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | [2] |

| Storage Temperature | 0 to 8 °C | [2] |

Synthesis

General Experimental Protocol: Per-benzoylation of a Monosaccharide

Materials:

-

D-galactose

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

D-galactose is dissolved in a minimal amount of anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath.

-

Benzoyl chloride (typically 5-6 equivalents) is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

The reaction is quenched by the slow addition of water or methanol.

-

The mixture is diluted with dichloromethane and washed successively with 1 M HCl to remove pyridine, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Caption: General workflow for the synthesis of this compound and its subsequent use as a glycosyl donor in oligosaccharide synthesis.

Spectroscopic Characterization

Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound (CAS 3006-48-2) are not consistently available across the surveyed scientific literature. While some vendors provide minimal data, a comprehensive, peer-reviewed spectral analysis is not readily accessible. For research purposes, it is imperative to perform a full characterization of the synthesized compound to confirm its identity and purity.

Applications in Chemical Synthesis

The primary application of this compound is as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. The benzoyl groups are robust protecting groups, but the anomeric position can be selectively activated to form a glycosidic bond with a suitable glycosyl acceptor.

General Experimental Protocol: Use as a Glycosyl Donor

Materials:

-

This compound (glycosyl donor)

-

Glycosyl acceptor (an alcohol or another sugar with a free hydroxyl group)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride diethyl etherate (BF₃·OEt₂))

-

Molecular sieves (4 Å, activated)

-

Triethylamine or pyridine for quenching

-

Silica gel for column chromatography

Procedure:

-

A mixture of the glycosyl donor, glycosyl acceptor, and activated molecular sieves in anhydrous DCM is stirred under an inert atmosphere at room temperature for 30-60 minutes.

-

The mixture is cooled to a low temperature (e.g., -78 °C to 0 °C, depending on the reactivity of the substrates and promoter).

-

The Lewis acid promoter is added dropwise, and the reaction is monitored by TLC.

-

Upon completion, the reaction is quenched with a base such as triethylamine or pyridine.

-

The mixture is filtered through a pad of celite, and the filtrate is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The resulting crude product is purified by silica gel column chromatography to afford the protected oligosaccharide.

-

Subsequent deprotection steps (e.g., using sodium methoxide for debenzoylation) are performed to yield the final target molecule.

Caption: Logical flow of the application of this compound as a key intermediate in glycosylation reactions.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activities (e.g., antimicrobial, antiviral, cytotoxic) of this compound. However, studies on other benzoylated monosaccharides suggest that this class of compounds may possess certain biological properties. For instance, some benzoylated sugars have demonstrated potential antimicrobial and antioxidant activities. It is important to note that these are general observations for related compounds, and specific experimental validation for the title compound is required.

Signaling Pathways

As of the current body of scientific literature, there is no information available that describes the interaction of this compound with any biological signaling pathways. Its primary role is established as a synthetic intermediate in chemical synthesis rather than a bioactive molecule that directly modulates cellular processes.

Conclusion

This compound is a valuable and versatile building block in synthetic carbohydrate chemistry. Its fully protected nature allows for the regioselective activation of the anomeric position, making it an important glycosyl donor for the construction of complex oligosaccharides and glycoconjugates. While detailed biological data and specific, optimized synthetic protocols are not extensively documented in publicly available literature, the general principles of per-benzoylation and glycosylation provide a solid foundation for its use in research and development. Further studies are warranted to fully elucidate its spectroscopic properties and explore any potential biological activities.

References

An In-depth Technical Guide to the Structure Elucidation of Penta-O-benzoyl-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of penta-O-benzoyl-D-galactopyranoside. The following sections detail the experimental protocols for its synthesis and characterization, present a thorough analysis of its spectroscopic data, and illustrate the logical workflow employed in confirming its chemical structure.

Synthesis and Purification

The synthesis of penta-O-benzoyl-D-galactopyranoside is typically achieved through the esterification of D-galactose with benzoyl chloride in the presence of a base, such as pyridine. This reaction results in the formation of a mixture of the α and β anomers.

Experimental Protocol: Synthesis of 1,2,3,4,6-penta-O-benzoyl-D-galactopyranoside

To a solution of D-galactose (1 equivalent) in pyridine at 0°C, benzoyl chloride (at least 5 equivalents) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water. The product is then extracted with an organic solvent, such as dichloromethane or ethyl acetate. The organic layer is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure to yield the crude product. The α and β anomers can be separated and purified using column chromatography on silica gel.

Spectroscopic Data and Structural Analysis

The definitive structure of penta-O-benzoyl-D-galactopyranoside is determined through a combination of one-dimensional (¹H and ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry, of organic molecules. For penta-O-benzoyl-D-galactopyranoside, ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively. The coupling constants observed in the ¹H NMR spectrum are crucial for determining the relative stereochemistry of the protons on the pyranose ring. Due to the presence of five bulky benzoyl groups, the chemical shifts of the pyranose ring protons are typically observed in the downfield region of the spectrum.

Table 1: Representative ¹H NMR Spectroscopic Data for a Fully Benzoylated Galactopyranoside Derivative (β-D-Galactose Pentaacetate in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.71 | d | 8.3 |

| H-2 | 5.34 | dd | 10.5, 8.3 |

| H-3 | 5.10 | dd | 10.5, 3.4 |

| H-4 | 5.43 | d | 3.4 |

| H-5 | 4.08 | t | 6.6 |

| H-6a | 4.16 | dd | 11.1, 6.8 |

| H-6b | 4.14 | dd | 11.1, 6.4 |

Note: This data is for the related compound β-D-galactose pentaacetate and serves as a representative example. Specific shifts for penta-O-benzoyl-D-galactopyranoside may vary.

Table 2: ¹³C NMR Spectroscopic Data for α-Penta-O-benzoyl-D-galactopyranose

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~90-93 |

| C-2 | ~68-72 |

| C-3 | ~68-72 |

| C-4 | ~66-70 |

| C-5 | ~70-73 |

| C-6 | ~61-64 |

| C=O (benzoyl) | ~164-166 |

| C (aromatic) | ~128-134 |

Note: The specific chemical shifts for the pyranose carbons are approximate and based on typical values for acylated galactose derivatives.

Two-Dimensional (2D) NMR Spectroscopy

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments is employed.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton network within the pyranose ring. For instance, the correlation between H-1 and H-2, H-2 and H-3, and so on, can be established.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the positions of the benzoyl groups by observing correlations from the pyranose protons to the carbonyl carbons of the benzoyl esters.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. For penta-O-benzoyl-D-galactopyranoside (C₄₁H₃₂O₁₁), the expected molecular weight is approximately 700.69 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺, [M+Na]⁺, etc., depending on the ionization technique) corresponding to this mass. Fragmentation patterns observed in the mass spectrum can further corroborate the structure, often showing losses of benzoyl groups (C₇H₅O) or benzoic acid (C₇H₆O₂).

Table 3: Key Mass Spectrometry Data for Penta-O-benzoyl-D-galactopyranoside

| Ion | m/z (calculated) | Description |

| [M+Na]⁺ | 723.18 | Sodium Adduct |

| [M-OBz]⁺ | 579.18 | Loss of a benzoyloxy group |

| [Bz]⁺ | 105.03 | Benzoyl cation |

Workflow and Logic of Structure Elucidation

The process of elucidating the structure of penta-O-benzoyl-D-galactopyranoside follows a logical progression of synthesis, purification, and comprehensive spectroscopic analysis.

Caption: Workflow for the structure elucidation of penta-O-benzoyl-D-galactopyranoside.

This diagram illustrates the sequential process, starting from the chemical synthesis and moving through purification and detailed spectroscopic analysis. The convergence of data from mass spectrometry and various NMR techniques allows for a comprehensive analysis, leading to the unambiguous confirmation of the molecule's structure. The interplay between these techniques provides a robust framework for the structural characterization of complex organic molecules like penta-O-benzoyl-D-galactopyranoside, which is essential for its application in research and drug development.

Solubility Profile of 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside, a fully protected derivative of D-galactose. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification, and as an intermediate in the development of glycosylated therapeutics and other advanced materials. Due to the five bulky, nonpolar benzoyl groups, this compound exhibits significantly different solubility behavior compared to its parent monosaccharide, D-galactose. This guide consolidates available qualitative and quantitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual workflow to aid in experimental design.

Core Solubility Data

The solubility of this compound is primarily dictated by the lipophilic nature of the five benzoyl protecting groups, which renders it soluble in many common organic solvents while being practically insoluble in water. The following tables summarize the available solubility data for the target compound and its close structural analogs.

Qualitative Solubility Data

A survey of technical data sheets and related literature provides the following qualitative solubility information. The term "soluble" generally indicates that the compound dissolves to a practical extent for applications such as reaction setup and chromatography.

| Compound | Solvent | Solubility | Citation |

| This compound | Chloroform (CHCl₃) | Soluble | [1] |

| 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside (anomer) | Chloroform (CHCl₃) | Soluble | [2] |

| Dichloromethane (CH₂Cl₂) | Soluble | [2] | |

| 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranose (anomer) | Dichloromethane (CH₂Cl₂) | Soluble | |

| Dimethylformamide (DMF) | Soluble | ||

| Dimethyl sulfoxide (DMSO) | Soluble | ||

| Ethyl Acetate (EtOAc) | Soluble | ||

| Methanol (MeOH) | Soluble |

Illustrative Quantitative Solubility Data for a Related Compound

| Compound | Solvent | Temperature | Solubility (mg/mL) | Citation |

| 1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose | Dimethyl sulfoxide (DMSO) | Not Specified | 10 | [3] |

| Ethanol (EtOH) | Not Specified | 10 | [3] | |

| Ethanol:PBS (pH 7.2) (1:1) | Not Specified | 0.5 | [3] | |

| Dimethylformamide (DMF) | Not Specified | 5 | [3] |

Experimental Protocols for Solubility Determination

A precise determination of solubility is critical for process development, including reaction optimization, crystallization, and formulation. The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of a crystalline organic compound like this compound on a micro- to mini-scale, which is often necessary for valuable synthetic intermediates.

Micro-Scale Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a crystalline compound in a given solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

High-purity organic solvent of interest

-

2 mL glass vials with PTFE-lined screw caps

-

Microbalance (readable to at least 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)

-

Syringes (glass, 1 mL)

-

Volumetric flasks and pipettes for dilution

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.

Procedure:

-

Preparation:

-

Add an excess amount of the crystalline this compound to a pre-weighed 2 mL glass vial. An excess is critical to ensure a saturated solution is formed. For a micro-scale experiment, 5-10 mg of solid should be sufficient.

-

Record the exact mass of the compound added.

-

Using a calibrated pipette, add a precise volume of the desired organic solvent (e.g., 1.0 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. For crystalline organic compounds, this can range from 24 to 72 hours. A preliminary time-course study can determine the minimum time to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a glass syringe, avoiding any solid particles.

-

Attach a 0.2 μm syringe filter to the syringe.

-

Dispense the filtered, saturated solution into a clean, pre-weighed vial. The filtration step is crucial to remove any fine, undissolved particulates.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Make a precise dilution of the filtered solution with the same solvent into a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Analyze the diluted solution by a validated quantitative method, such as HPLC-UV, to determine the concentration of the dissolved compound. A pre-established calibration curve for this compound is required for this step.

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution based on the concentration of the diluted sample and the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the equilibrium solubility of a crystalline compound.

References

A Technical Guide to Penta-O-benzoyl-D-galactopyranoside for the Research Professional

An In-depth Review of Commercial Availability, and Key Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

Penta-O-benzoyl-D-galactopyranoside is a crucial intermediate in carbohydrate chemistry, widely utilized in the synthesis of complex oligosaccharides and glycoconjugates. Its benzoyl protecting groups offer stability under a variety of reaction conditions, allowing for selective manipulation of other functional groups. This guide provides a comprehensive overview of commercial suppliers, key chemical properties, and detailed experimental protocols for its use in research and development.

Commercial Supplier Landscape

The availability, purity, and cost of penta-O-benzoyl-D-galactopyranoside can vary significantly between suppliers. Below is a comparative table summarizing the offerings from several key commercial vendors. Researchers are advised to contact suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| United States Biological | P3225 | Highly Purified | 1g | $403 |

| Biosynth | MP16831 | High-quality | Custom synthesis | Price on request |

| Glyko | - | Biochemical assay reagent | Not specified | €1.00 (Placeholder) |

| CymitQuimica | - | Min. 95% | Not specified | Price on request |

| Synthose | PL107 (α-anomer) | Min. 98% (by 1H-NMR) | 1g, 2g, 5g, 10g | Price on request |

Key Chemical Properties

-

CAS Number: 3006-48-2

-

Molecular Formula: C₄₁H₃₂O₁₁

-

Molecular Weight: 700.69 g/mol

-

Appearance: White to off-white solid

-

Solubility: Soluble in chloroform and dichloromethane.

-

Storage: Recommended storage at -20°C for long-term stability. May be stored at room temperature for short periods.[1]

Experimental Protocols

The following section details essential experimental procedures for the deprotection and use of penta-O-benzoyl-D-galactopyranoside as a glycosyl donor.

Zemplén Debenzoylation for the Preparation of D-Galactopyranose

The Zemplén deacylation is a classic method for the removal of ester protecting groups from carbohydrates under basic conditions. This protocol is adapted for the debenzoylation of penta-O-benzoyl-D-galactopyranoside.

Materials:

-

Penta-O-benzoyl-D-galactopyranoside

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe), 0.5 M solution in methanol

-

Dowex® 50W-X8 resin (H⁺ form)

-

Dichloromethane (DCM)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing solvent (e.g., Ethyl acetate/Hexane mixture)

-

Staining solution (e.g., ceric ammonium molybdate or potassium permanganate)

Procedure:

-

Dissolve penta-O-benzoyl-D-galactopyranoside (1.0 g, 1.43 mmol) in a mixture of anhydrous methanol (20 mL) and anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add a catalytic amount of 0.5 M sodium methoxide in methanol (e.g., 0.1 mL).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material will have a high Rf value, while the deprotected galactose product will be at the baseline in many solvent systems.

-

Upon completion of the reaction (disappearance of the starting material spot), neutralize the reaction mixture by adding Dowex® 50W-X8 (H⁺ form) resin until the pH is neutral.

-

Filter the resin and wash it with methanol.

-

Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude D-galactopyranose.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Glycosylation Reaction using Penta-O-benzoyl-D-galactopyranoside as a Glycosyl Donor

This protocol outlines a general procedure for the glycosylation of a primary alcohol using penta-O-benzoyl-D-galactopyranoside as the glycosyl donor, activated by a Lewis acid.

Materials:

-

Penta-O-benzoyl-D-galactopyranoside (Glycosyl Donor)

-

Glycosyl Acceptor (a primary alcohol, e.g., Benzyl alcohol)

-

Anhydrous Dichloromethane (DCM)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Molecular sieves (4 Å, activated)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.

-

Add a solution of penta-O-benzoyl-D-galactopyranoside (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent) in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0°C.

-

Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the glycosyl acceptor.

-

Quench the reaction by adding a few drops of triethylamine.

-

Dilute the reaction mixture with dichloromethane and filter off the molecular sieves.

-

Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

Visualizing Key Processes

To further elucidate the experimental workflows and decision-making processes involved in utilizing penta-O-benzoyl-D-galactopyranoside, the following diagrams are provided.

References

An In-depth Technical Guide to Glycosidic Bond Formation Using Protected Sugars

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of glycosidic bonds is a cornerstone of carbohydrate chemistry, pivotal to the development of therapeutics, vaccines, and functional materials. The inherent complexity of monosaccharides, with their multiple hydroxyl groups of similar reactivity, presents a formidable challenge. This guide provides a technical overview of the core principles and methodologies for forming glycosidic bonds, with a focus on the strategic use of protecting groups to achieve desired regioselectivity and stereoselectivity.

The Imperative of Protecting Groups in Carbohydrate Synthesis

Carbohydrates are densely functionalized molecules, and the selective reaction of a single hydroxyl group in the presence of others is nearly impossible without a strategic masking, or "protection," of the non-reacting groups.[1][2] Protecting groups are temporary modifications that block a functional group from reacting, can be introduced and removed under specific conditions without affecting the rest of the molecule, and influence the reactivity and stereochemical outcome of glycosylation reactions.[2][3][4]

Common Protecting Groups in Glycosylation:

A vast library of protecting groups has been developed for carbohydrate chemistry, broadly categorized as ethers, esters, and acetals.[1] The choice of protecting group is critical as it can influence the stereochemical outcome of the glycosylation. For instance, an acyl group (like acetyl or benzoyl) at the C-2 position typically leads to the formation of 1,2-trans-glycosides through neighboring group participation.[4][5] Conversely, a non-participating ether group (like benzyl) at C-2 is used for the formation of 1,2-cis-glycosides, although this can often lead to mixtures of anomers.[4][5]

| Protecting Group Type | Example | Abbreviation | Introduction Reagents | Cleavage Conditions |

| Ester | Acetyl | Ac | Acetic anhydride, pyridine[3] | Basic hydrolysis (e.g., NaOMe in MeOH) |

| Benzoyl | Bz | Benzoyl chloride, pyridine[3] | Basic hydrolysis (e.g., NaOMe in MeOH) | |

| Ether | Benzyl | Bn | Benzyl bromide, NaH[3] | Catalytic hydrogenation (e.g., H₂, Pd/C)[2] |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole[3] | Fluoride source (e.g., TBAF) or acid[3] | |

| Acetal | Benzylidene Acetal | Benzaldehyde dimethyl acetal, CSA | Acidic hydrolysis or hydrogenolysis | |

| Isopropylidene (Acetonide) | Acetone, acid catalyst | Mild acidic hydrolysis |

The General Mechanism of Glycosylation

Glycosidic bond formation is a nucleophilic substitution reaction at the anomeric carbon (C-1) of a sugar.[6] The process involves a glycosyl donor , which is a sugar activated with a leaving group at the anomeric position, and a glycosyl acceptor , typically an alcohol or another sugar with a free hydroxyl group.[7] The reaction is promoted by an activator or catalyst specific to the leaving group.[6]

The mechanism can proceed through various pathways, often depicted as being on a spectrum between SN1 and SN2.[7][8]

-

SN1-like Pathway : Involves the departure of the leaving group to form a highly reactive oxocarbenium ion intermediate, which is then attacked by the acceptor.[7]

-

SN2-like Pathway : Involves the direct displacement of the leaving group by the acceptor in a concerted fashion.[7]

Caption: General workflow of a chemical glycosylation reaction.

Key Methodologies for Glycosidic Bond Formation

Several methods have been developed to form glycosidic bonds, each with its own advantages and specific applications.

Fischer Glycosylation

The Fischer glycosylation is one of the earliest methods, involving the reaction of an unprotected aldose or ketose with an alcohol in the presence of a strong acid catalyst.[9][10] While simple, this method is an equilibrium process and often yields a mixture of anomers (α and β) and ring size isomers (furanosides and pyranosides).[9][11] Longer reaction times favor the thermodynamically more stable product, which is typically the pyranose form and, due to the anomeric effect, often the alpha anomer.[9]

Experimental Protocol: Microwave-Assisted Fischer Glycosylation of Mannose [11]

-

Charge a microwave vial with D-mannose (30 mg) and a heterogeneous acid catalyst (e.g., QP-SA, 300 mg).

-

Add methanol (3 mL) to the vial and cap it securely.

-

Subject the mixture to microwave irradiation (e.g., 80–120 °C) for a specified time (e.g., 1–20 minutes), with pre-stirring.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the catalyst and evaporate the solvent to obtain the methyl mannoside product.

-

Analyze the product mixture (e.g., by ¹H NMR spectroscopy) to determine the ratio of isomers.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and widely used method for glycoside synthesis.[5][12] It involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[5][13] The Helferich modification uses mercury salts as promoters.[5][14]

The stereochemical outcome is strongly influenced by the protecting group at the C-2 position. A participating acyl group (e.g., acetate) at C-2 provides anchimeric assistance, leading to the formation of a stable dioxolanium ion intermediate.[5][15] Subsequent SN2 attack by the alcohol acceptor occurs from the opposite face, resulting in the exclusive formation of the 1,2-trans glycoside.[5][15]

Caption: Anchimeric assistance in the Koenigs-Knorr reaction.

Experimental Protocol: Koenigs-Knorr Glycosylation [13]

-

Dissolve the glycosyl donor (e.g., acetobromoglucose) and the glycosyl acceptor (alcohol) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Add the silver carbonate or silver oxide promoter (typically 2-4 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature or a lower temperature for several hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Concentrate the solution in vacuo and purify the resulting glycoside product by column chromatography.

| Donor | Acceptor | Promoter | Yield (%) | Stereoselectivity (β:α) | Reference |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Cyclohexanol | CdCO₃ | 50-60 | β only | [12] |

| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | 2-(4-methoxybenzyl)cyclohexanol | CdCO₃ | 50-60 | β only | [12] |

| Perbenzylated α-glucopyranosyl bromide | Methanol | Ag₂O / TMSOTf (cat.) | High | N/A | [16] |

Schmidt Glycosylation

The Schmidt glycosylation method, which utilizes O-glycosyl trichloroacetimidates as highly reactive glycosyl donors, is one of the most powerful and versatile strategies in modern carbohydrate synthesis.[7][17] These donors are readily prepared from the corresponding hemiacetals and are activated under mild conditions by a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[17][18]

Caption: Activation of a trichloroacetimidate donor.

Experimental Protocol: General Schmidt Glycosylation [17]

-

Dry the glycosyl acceptor (1.0 equiv.) and trichloroacetimidate donor (1.0–3.0 equiv.) by azeotropic distillation with dry toluene under an inert atmosphere (Argon).

-

Activate molecular sieves (e.g., 4Å) by heating at ~300°C under vacuum for 2 hours and cool under Argon.

-

Dissolve the dried donor and acceptor in anhydrous dichloromethane (CH₂Cl₂) and transfer the solution via cannula to a flask containing the activated molecular sieves.

-

Stir the mixture for 1 hour at the desired reaction temperature (e.g., -80°C to 0°C).

-

Add the Lewis acid catalyst (e.g., TMSOTf, 0.1–0.5 equiv.) dropwise to the suspension.

-

Monitor the reaction by TLC until the donor is consumed.

-

Quench the reaction by adding a base (e.g., saturated aq. NaHCO₃ or triethylamine).

-

Filter the mixture through Celite, wash the organic layer with brine, and dry over Na₂SO₄.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography.

| Donor | Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (α:β) | Reference |

| Per-O-benzyl-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -40 | 91 | 1:3 | [19] |

| Per-O-acetyl-D-glucopyranosyl trichloroacetimidate | Primary alcohol with phosphonate | BF₃·OEt₂ or TMSOTf | Various | Various | Low | N/A | [20] |

| Various trichloroacetimidates | Various alcohols | (salen)Co catalyst | CH₂Cl₂ | RT | Good-Excellent | Stereoselective | [21] |

n-Pentenyl Glycosides

n-Pentenyl glycosides (NPGs) are stable glycosyl donors that can be activated under specific, mild conditions, offering orthogonality with other glycosylation methods.[22][23] The n-pentenyl group is stable to most reagents used in protecting group manipulations.[22] Activation is typically achieved with an electrophilic halogen source, such as N-iodosuccinimide (NIS) in the presence of a Lewis acid like triethylsilyl triflate (TESOTf).[22] The activation involves iodination of the terminal double bond followed by intramolecular cyclization to form a tetrahydrofuran ring, which acts as the leaving group.[24]

Experimental Protocol: Glycosylation using n-Pentenyl Glycoside Donor

-

Co-evaporate the n-pentenyl glycoside donor and the glycosyl acceptor with toluene to remove residual moisture.

-

Dissolve the donor and acceptor in an anhydrous solvent (e.g., CH₂Cl₂) under an Argon atmosphere in a flask containing activated molecular sieves.

-

Cool the mixture to the appropriate temperature (e.g., -20°C).

-

Add N-iodosuccinimide (NIS) and a catalytic amount of TESOTf to the mixture.

-

Stir the reaction and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate and sodium bicarbonate.

-

Dilute with CH₂Cl₂, filter through Celite, and separate the organic layer.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by silica gel chromatography.

Intramolecular Aglycone Delivery (IAD)

The synthesis of 1,2-cis glycosidic linkages, particularly challenging ones like β-mannosides, is a significant hurdle in carbohydrate chemistry.[25][26] Intramolecular Aglycone Delivery (IAD) is a powerful strategy developed to address this challenge.[25][26] In this approach, the glycosyl acceptor is first temporarily tethered to the glycosyl donor, often at the C-2 hydroxyl group.[27][28] Upon activation of the anomeric center, the tethered acceptor is delivered to the same face of the sugar ring, ensuring the formation of the 1,2-cis linkage with high stereocontrol.[26][27] Various tethers, including silicon, acetal, and benzyl ether-based linkers, have been developed for this purpose.[25][26][29]

Caption: Logical workflow for the IAD strategy.

Conclusion

The formation of the glycosidic bond is a central and challenging task in the chemical synthesis of complex carbohydrates. The judicious use of protecting groups is not merely a means of masking hydroxyl groups but a critical strategic element that dictates the stereochemical outcome of glycosylation reactions. Methodologies ranging from the classical Fischer and Koenigs-Knorr reactions to the modern Schmidt and n-pentenyl glycosylations provide a powerful toolkit for chemists. Furthermore, advanced strategies like Intramolecular Aglycone Delivery have enabled the synthesis of previously elusive 1,2-cis linkages with remarkable precision. A thorough understanding of these principles and protocols is essential for researchers aiming to synthesize complex glycans for applications in biology, medicine, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. m.youtube.com [m.youtube.com]

- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycosidic Bond Formation → Term [esg.sustainability-directory.com]

- 8. researchgate.net [researchgate.net]

- 9. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 10. chemtry.in [chemtry.in]

- 11. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemtry.in [chemtry.in]

- 14. Helferich method - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cooperative catalysis in glycosidation reactions with O-glycosyl trichloroacetimidates as glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. reddit.com [reddit.com]

- 21. Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02552D [pubs.rsc.org]

- 22. taylorfrancis.com [taylorfrancis.com]

- 23. researchgate.net [researchgate.net]

- 24. Glycosylation of n -pentenyl glycosides using bromodiethylsulfonium salt as an activator: interception of the glycosyl intermediate by chloride ion tr ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01618H [pubs.rsc.org]

- 25. Intramolecular aglycon delivery - Wikipedia [en.wikipedia.org]

- 26. Stereoselective 1,2-cis glycosylation via intramolecular aglycone delivery: Opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Intramolecular glycosylation [beilstein-journals.org]

- 29. Sugar silanes: versatile reagents for stereocontrolled glycosylation via intramolecular aglycone delivery - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Strategic Role of 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside as a Glycosyl Donor Precursor in Complex Carbohydrate Synthesis

For Immediate Release

In the intricate field of synthetic carbohydrate chemistry, the strategic use of protecting groups and the activation of glycosyl donors are paramount for the successful construction of complex oligosaccharides and glycoconjugates. This technical guide delves into the role of 1,2,3,4,6-penta-O-benzoyl-D-galactopyranoside, a key, stable precursor to a potent glycosyl donor, providing an in-depth resource for researchers, scientists, and professionals in drug development. While not typically used directly as a glycosyl donor due to the stability of the anomeric benzoyl group, its efficient conversion to the highly reactive 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide positions it as a critical starting material for stereoselective glycosylation reactions.

From Stable Precursor to Reactive Donor: The Koenigs-Knorr Pathway

This compound serves as a stable, crystalline solid that is readily converted into a more reactive glycosyl donor, typically a glycosyl halide. The most common pathway involves the formation of 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide. This transformation is a critical first step before the galactose unit can be coupled with a glycosyl acceptor.

The subsequent glycosylation reaction, often a Koenigs-Knorr type reaction, utilizes the newly formed glycosyl bromide. The benzoyl protecting groups at the C-2 position play a crucial role in influencing the stereochemical outcome of the glycosylation, typically favoring the formation of a 1,2-trans-glycosidic linkage through neighboring group participation. This stereodirecting effect is fundamental to the synthesis of specific oligosaccharide structures.

The overall process can be visualized as a two-stage workflow:

Quantitative Data on Glycosylation Reactions

The efficiency of the glycosylation reaction is highly dependent on the nature of the glycosyl acceptor, the promoter used, and the reaction conditions. Below is a summary of representative glycosylation reactions utilizing 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide, derived from its per-benzoylated precursor.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Yield (%) | Anomeric Ratio (α:β) |

| 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Silver(I) oxide, TMSOTf (cat.) | Dichloromethane | RT | 87 | 1:1.2 |

| 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl bromide | p-Methoxyphenol | Silver carbonate | Dichloromethane | RT | High | Predominantly β |

| 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl bromide | Steroid derivatives (e.g., cholesterol) | Silver triflate | Dichloromethane | 0 to RT | Good | Not specified |

Detailed Experimental Protocols

Preparation of 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl Bromide

Materials:

-

1,2,3,4,6-Penta-O-benzoyl-D-galactopyranose

-

Hydrogen bromide (33% in acetic acid)

-

Dichloromethane (anhydrous)

-

Acetic anhydride

Procedure:

-

Dissolve 1,2,3,4,6-penta-O-benzoyl-D-galactopyranose in a minimal amount of anhydrous dichloromethane.

-

Add a small amount of acetic anhydride to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of hydrogen bromide in acetic acid dropwise with stirring.

-

Allow the reaction to proceed at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with cold dichloromethane and pour it into ice-water.

-

Separate the organic layer, wash it with cold saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide.

-

The crude product is often used immediately in the subsequent glycosylation step without further purification.

General Koenigs-Knorr Glycosylation Protocol

Materials:

-

2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl bromide (the glycosyl donor)

-

Glycosyl acceptor (e.g., a partially protected monosaccharide or an alcohol)

-

Silver(I) carbonate or silver(I) oxide (promoter)

-

Dichloromethane (anhydrous)

-

Molecular sieves (4 Å)

Procedure:

-

To a stirred suspension of the glycosyl acceptor, silver(I) carbonate, and activated 4 Å molecular sieves in anhydrous dichloromethane, add a solution of the freshly prepared 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide in anhydrous dichloromethane dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture in the dark at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.

-

Wash the Celite pad with dichloromethane and combine the filtrates.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired glycosylated product.

The following diagram illustrates the logical relationship in a typical Koenigs-Knorr glycosylation reaction.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of galactosides. Its stability allows for convenient storage and handling, while its straightforward conversion to the corresponding glycosyl bromide provides access to a highly reactive glycosyl donor. The presence of the benzoyl protecting groups offers excellent stereocontrol in subsequent glycosylation reactions, making this compound an important tool in the arsenal of synthetic carbohydrate chemists for the construction of complex and biologically relevant oligosaccharides. This guide provides a foundational understanding and practical protocols for the effective utilization of this important building block in glycosylation chemistry.

Stability of Penta-O-benzoyl-D-galactopyranoside Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of penta-O-benzoyl-D-galactopyranoside in acidic environments. Understanding the kinetics and mechanisms of the hydrolysis of the benzoyl protecting groups is critical for applications in organic synthesis and drug development, where the controlled deprotection of carbohydrate intermediates is paramount. This document outlines the mechanistic pathways of acid-catalyzed debenzoylation, presents detailed experimental protocols for monitoring the reaction, and provides a framework for the systematic collection and presentation of stability data.

Introduction to the Stability of Penta-O-benzoyl-D-galactopyranoside

Penta-O-benzoyl-D-galactopyranoside is a fully protected derivative of D-galactose, where all hydroxyl groups are masked as benzoyl esters. This protection strategy is frequently employed in carbohydrate chemistry to enhance solubility in organic solvents and to selectively direct reactions to other parts of a molecule. The stability of these benzoyl groups to acidic conditions is a crucial factor in the design of synthetic routes and in the development of prodrugs where acidic compartments in the body might be encountered. The acid-catalyzed hydrolysis of the ester linkages, known as debenzoylation, results in the removal of these protecting groups, yielding galactose and benzoic acid. The rate and extent of this hydrolysis are dependent on several factors, including the strength of the acid, temperature, and the steric and electronic environment of the ester groups.

Under acidic conditions, another potential reaction is the rearrangement of the pyranose ring to a furanose form, a transformation that has been observed for benzoylated β-galactosides in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH). This guide will focus primarily on the hydrolytic cleavage of the benzoyl ester groups.

Mechanism of Acid-Catalyzed Debenzoylation

The acid-catalyzed hydrolysis of the benzoyl esters of penta-O-benzoyl-D-galactopyranoside follows a well-established mechanism for ester hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen of the benzoyl group, which increases the electrophilicity of the carbonyl carbon. A nucleophilic attack by water on this activated carbonyl carbon leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of a molecule of benzoic acid result in the regeneration of the hydroxyl group on the galactose backbone and the release of the acid catalyst. This process can occur stepwise at any of the five benzoyl group positions.

Below is a generalized workflow for the acid-catalyzed hydrolysis of a single benzoyl group.

Caption: Workflow of the acid-catalyzed debenzoylation process.

The following diagram illustrates the detailed chemical mechanism for the hydrolysis of one of the benzoyl ester groups.

Caption: Detailed mechanism of acid-catalyzed benzoyl ester hydrolysis.

Quantitative Data on Stability

While specific kinetic data for the acid-catalyzed hydrolysis of penta-O-benzoyl-D-galactopyranoside is not extensively available in the public domain, studies on the hydrolysis of other carbohydrates and the deprotection of acetylated sugars provide a framework for understanding the expected behavior. The rate of hydrolysis is generally expected to follow pseudo-first-order kinetics with respect to the concentration of the benzoylated sugar.

The following table is a template for the type of quantitative data that should be collected in a stability study.

| Acid Catalyst | Acid Concentration (M) | Temperature (°C) | Time (h) | % Penta-O-benzoyl-D-galactopyranoside Remaining | Major Debenzoylation Products | Rate Constant (k) (s⁻¹) |

| HCl | 0.1 | 25 | 24 | |||

| HCl | 0.1 | 50 | 24 | |||

| H₂SO₄ | 0.1 | 25 | 24 | |||

| H₂SO₄ | 0.1 | 50 | 24 | |||

| TFA | 0.1 | 25 | 24 |

Experimental Protocols

The following are detailed methodologies for conducting and analyzing the acid-catalyzed hydrolysis of penta-O-benzoyl-D-galactopyranoside.

General Hydrolysis Protocol

This protocol describes a general procedure for assessing the stability of penta-O-benzoyl-D-galactopyranoside under defined acidic conditions.

Materials:

-

Penta-O-benzoyl-D-galactopyranoside

-

Aqueous solutions of the desired acid (e.g., HCl, H₂SO₄, TFA) at various concentrations

-

Organic solvent miscible with water (e.g., acetonitrile, THF)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)

-

HPLC grade solvents (e.g., acetonitrile, water)

-

TLC plates (silica gel 60 F₂₅₄)

Equipment:

-

Reaction vials with magnetic stir bars

-

Constant temperature bath or heating block

-

HPLC system with a UV detector

-

NMR spectrometer

-

pH meter

Procedure:

-

Sample Preparation: Prepare a stock solution of penta-O-benzoyl-D-galactopyranoside in a suitable organic solvent (e.g., 10 mg/mL in acetonitrile).

-

Reaction Setup: In a reaction vial, combine a known volume of the stock solution with the acidic aqueous solution to achieve the desired final concentrations of substrate and acid. The total reaction volume should be standardized for all experiments.

-

Reaction Conditions: Place the reaction vial in a constant temperature bath and stir the solution.

-

Time Points: At specified time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately neutralize the aliquot by adding it to a quenching solution (e.g., saturated sodium bicarbonate) to stop the hydrolysis.

-

Sample Preparation for Analysis: Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The residue can then be redissolved in a known volume of solvent for HPLC or NMR analysis.

Analytical Methods

HPLC is a powerful technique for separating and quantifying the starting material and its hydrolysis products. The benzoyl groups provide strong UV chromophores, allowing for sensitive detection.

Instrumentation:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile is commonly used.

-

Detector: UV detector set at a wavelength where benzoyl groups absorb strongly (e.g., 230 nm).

Exemplary HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a higher proportion of water, and gradually increase the proportion of acetonitrile over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection: UV at 230 nm

By running authentic standards of penta-O-benzoyl-D-galactopyranoside and potentially partially debenzoylated intermediates, retention times can be established for peak identification and quantification.

NMR spectroscopy can be used to monitor the hydrolysis reaction in real-time or by analyzing quenched aliquots.[1] 1H NMR is particularly useful for observing the disappearance of signals corresponding to the benzoylated sugar and the appearance of new signals from the deprotected product(s).

Procedure for Real-time Monitoring:

-

Dissolve the penta-O-benzoyl-D-galactopyranoside in a suitable deuterated solvent that is miscible with the acidic solution (e.g., DMSO-d₆).

-

Add the acidic solution (prepared in D₂O) to the NMR tube containing the substrate.

-

Acquire 1H NMR spectra at regular intervals to track the changes in the signals.

TLC is a quick and convenient method for monitoring the progress of the reaction.

Procedure:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 2:1 or 1:1 v/v) can be used to separate the nonpolar starting material from the more polar, partially and fully debenzoylated products.

-

Visualization: UV light (254 nm) to visualize the benzoylated compounds, followed by staining with a carbohydrate-specific stain (e.g., p-anisaldehyde or potassium permanganate) to visualize all sugar-containing spots.

Conclusion

The stability of penta-O-benzoyl-D-galactopyranoside under acidic conditions is a critical consideration for its use in chemical synthesis and pharmaceutical applications. The debenzoylation proceeds via a standard acid-catalyzed ester hydrolysis mechanism. The rate of this process is influenced by factors such as acid concentration and temperature. While specific quantitative kinetic data for this compound is sparse in the literature, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own stability studies. By employing analytical techniques such as HPLC, NMR, and TLC, the progress of the hydrolysis can be accurately monitored, allowing for the determination of reaction kinetics and the identification of degradation products. This information is essential for optimizing reaction conditions, ensuring the integrity of synthetic intermediates, and predicting the behavior of benzoylated carbohydrate-based compounds in acidic environments.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside in Oligosaccharide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside is a fully protected derivative of D-galactose, serving as a stable and versatile starting material in the chemical synthesis of complex oligosaccharides and glycoconjugates. The benzoyl protecting groups offer excellent stability under a wide range of reaction conditions, preventing unwanted side reactions at the hydroxyl positions. This stability is crucial for the controlled and sequential assembly of sugar units. The presence of a benzoyl group at the C-2 position plays a critical role in stereocontrol during glycosylation, typically leading to the formation of 1,2-trans-glycosidic linkages through neighboring group participation. These application notes provide detailed protocols for the conversion of this compound into reactive glycosyl donors and their subsequent use in glycosylation reactions to form oligosaccharides.

Data Presentation: Glycosylation Outcomes with Benzoylated Galactose Donors

The efficiency and stereoselectivity of glycosylation reactions are influenced by various factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions. The following table summarizes representative quantitative data for glycosylation reactions employing benzoylated galactose donors, which are typically prepared from precursors like this compound.

| Glycosyl Donor Type | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temperature (°C) | Yield (%) | α:β Ratio | Reference |

| Glycosyl Bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf | CH₂Cl₂ | -20 to RT | 87 | 1:1.2 | [1] |

| Glycosyl Bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Cooperative Catalyst | CH₂Cl₂ | -40 | 93 | 33:1 | [1] |

| Trichloroacetimidate | Methyl 2,6-di-O-benzyl-α-D-galactopyranoside | TMSOTf | CH₂Cl₂ | -40 to RT | 75 | >95:5 (β) | |

| Trichloroacetimidate | Methyl 2,6-di-O-benzoyl-α-D-galactopyranoside | TMSOTf | CH₂Cl₂ | -40 to RT | 78 | >95:5 (β) |

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl Bromide

This protocol describes the conversion of this compound into a reactive glycosyl bromide donor.

Materials:

-

This compound

-

33% Hydrogen bromide in glacial acetic acid (HBr/AcOH)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 33% HBr in glacial acetic acid (2.0 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with cold CH₂Cl₂.

-

Carefully pour the mixture into a separatory funnel containing a cold, saturated aqueous NaHCO₃ solution and ice.

-

Separate the organic layer, and wash it sequentially with cold saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.

-

The resulting crude 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide is typically used immediately in the next glycosylation step without further purification.

Protocol 2: Synthesis of 2,3,4,6-Tetra-O-benzoyl-D-galactopyranosyl Trichloroacetimidate

This two-step protocol involves the selective deprotection of the anomeric benzoyl group followed by the formation of the trichloroacetimidate.

Step 2a: Synthesis of 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose (Hemiacetal)

Materials:

-

This compound

-

Benzylamine or other suitable amine for selective debenzoylation

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF or CH₂Cl₂.

-

Add benzylamine (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the disappearance of the starting material by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired hemiacetal.

Step 2b: Formation of the Trichloroacetimidate Donor

Materials:

-

2,3,4,6-Tetra-O-benzoyl-D-galactopyranose (from Step 2a)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Trichloroacetonitrile (CCl₃CN)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or anhydrous potassium carbonate (K₂CO₃)

-

Argon or Nitrogen gas supply

Procedure:

-

Dissolve the hemiacetal (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

-

Add trichloroacetonitrile (5.0 eq).

-

Cool the mixture to 0 °C.

-

Add a catalytic amount of DBU (0.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting hemiacetal is consumed.

-

Concentrate the reaction mixture under reduced pressure and purify the crude product by silica gel column chromatography to yield the galactosyl trichloroacetimidate donor.[2]

Protocol 3: Glycosylation using a Benzoylated Galactosyl Donor

This protocol provides a general procedure for the glycosylation of an alcohol acceptor using either the glycosyl bromide or the trichloroacetimidate donor.

Materials:

-

Glycosyl Donor (from Protocol 1 or 2, 1.2 eq)

-

Glycosyl Acceptor (with one free hydroxyl group, 1.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Promoter:

-

For Glycosyl Bromide: Silver trifluoromethanesulfonate (AgOTf) or other silver salts.

-

For Trichloroacetimidate: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution in CH₂Cl₂ (catalytic amount, e.g., 0.1 M).

-

-

Activated Molecular Sieves (4 Å)

-

Triethylamine or pyridine for quenching

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor, glycosyl donor, and activated molecular sieves.

-

Add anhydrous CH₂Cl₂ to the flask.

-

Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

-

Stir the suspension for 30 minutes at this temperature.

-

Slowly add the promoter (e.g., AgOTf for the bromide or a catalytic amount of TMSOTf for the trichloroacetimidate) to the reaction mixture.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Quench the reaction by adding triethylamine or pyridine.

-

Allow the mixture to warm to room temperature, then dilute with CH₂Cl₂ and filter through a pad of Celite®.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected oligosaccharide.

Protocol 4: Deprotection of Benzoyl Groups (Zemplén Deprotection)

This protocol describes the final step of removing the benzoyl protecting groups to yield the target oligosaccharide.

Materials:

-

Protected oligosaccharide (from Protocol 3)

-

Anhydrous methanol (MeOH)

-

Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M) or a catalytic amount of solid NaOMe

-

Amberlite IR-120 (H⁺) resin or dilute acetic acid for neutralization

Procedure:

-

Dissolve the protected oligosaccharide in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir the reaction at room temperature and monitor by TLC until all benzoyl groups are removed.

-

Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin until the pH is neutral.

-

Filter the resin and wash with methanol.

-

Concentrate the combined filtrate under reduced pressure to yield the deprotected oligosaccharide.

Visualizations

Overall Synthetic Workflow

Caption: General workflow for oligosaccharide synthesis.

Neighboring Group Participation

Caption: Mechanism of 1,2-trans stereocontrol.

Synthetic Routes to Glycosyl Donors

Caption: Alternative pathways for glycosyl donor synthesis.

References

Application Notes: Glycosylation Reactions with Penta-O-benzoyl-D-galactopyranoside as a Glycosyl Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical reaction in carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates that play vital roles in numerous biological processes. Penta-O-benzoyl-D-galactopyranoside is a valuable, shelf-stable precursor for generating glycosides. The benzoyl protecting groups enhance stability and influence the stereochemical outcome of the glycosylation. The C-2 benzoyl group acts as a participating group, directing the formation of 1,2-trans-glycosidic linkages, which in the case of galactose, predominantly yields the β-anomer.[1] This document provides detailed protocols and data for glycosylation reactions where penta-O-benzoyl-D-galactopyranoside is employed as a glycosyl donor, typically activated by a Lewis acid promoter.

Mechanism of Action

The glycosylation reaction with penta-O-benzoyl-D-galactopyranoside is generally promoted by a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂). The reaction proceeds through the following key steps:

-

Activation of the Donor: The Lewis acid coordinates to the anomeric oxygen (or the exocyclic oxygen of the anomeric benzoyl group), facilitating the departure of the anomeric leaving group.

-

Formation of an Acyloxonium Ion: The neighboring benzoyl group at the C-2 position participates in the reaction, attacking the anomeric carbon to form a stable, cyclic acyloxonium ion intermediate.[1]

-

Stereoselective Attack by the Acceptor: The glycosyl acceptor, typically an alcohol, attacks the anomeric carbon. The bulky acyloxonium ion intermediate shields the α-face, forcing the acceptor to attack from the β-face.

-

Formation of the β-Glycoside: This stereocontrolled attack results in the formation of the 1,2-trans-glycosidic bond, yielding the β-galactoside.[1]

Data Presentation

The following tables summarize representative quantitative data for glycosylation reactions involving benzoylated galactose donors. This data is provided to illustrate typical yields and selectivity that can be expected.

Table 1: Regioselectivity in the Glycosylation of Diprotected Galactose Acceptors with a Benzoylated Galactosyl Trichloroacetimidate Donor

Note: The following data was obtained using 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl trichloroacetimidate as the donor, a highly reactive derivative of penta-O-benzoyl-D-galactopyranoside. The reactions were catalyzed by TMSOTf.

| Entry | Glycosyl Acceptor | Product Ratio (1→3 : 1→4) | Total Yield (%) | Reference |

| 1 | Methyl 2,6-di-O-Bn-α-D-galactopyranoside | 88:12 | 75 | [2] |

| 2 | Methyl 2,6-di-O-Bn-β-D-galactopyranoside | >95:5 | 80 | [2] |

| 3 | Methyl 2,6-di-O-Bz-α-D-galactopyranoside | >95:5 | 78 | [2] |

| 4 | Methyl 2,6-di-O-Bz-β-D-galactopyranoside | >95:5 | 82 | [2] |

Table 2: Representative Yields for BF₃·OEt₂ Promoted Glycosylation with Per-O-Acetylated Donors

Note: This data illustrates typical yields for Lewis acid-promoted glycosylation of an alcohol with per-acylated sugar donors, which is analogous to the reaction with penta-O-benzoyl-D-galactopyranoside.

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Yield (%) | Reference |

| Per-O-acetyl-β-lactose | Allyl alcohol | BF₃·OEt₂ | High (after reacetylation) | [3] |

| Penta-O-acetyl-β-D-glucopyranose | p-Cresol | BF₃·OEt₂ | 76.3 | |